4-(2-Chloroethyl)benzene-1-sulfonyl chloride

Vue d'ensemble

Description

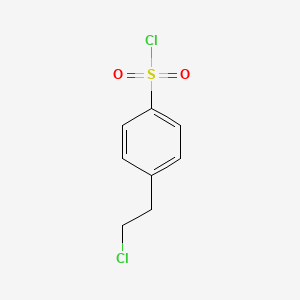

4-(2-Chloroethyl)benzene-1-sulfonyl chloride is an organic compound with the molecular formula C8H8Cl2O2S. It is a sulfonyl chloride derivative, which is commonly used in organic synthesis and various chemical reactions. This compound is known for its reactivity and versatility in forming various chemical bonds, making it valuable in scientific research and industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

4-(2-Chloroethyl)benzene-1-sulfonyl chloride can be synthesized through several methods. One common method involves the reaction of 4-(2-chloroethyl)benzene-1-sulfonic acid with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:

4-(2-Chloroethyl)benzene-1-sulfonic acid+SOCl2→4-(2-Chloroethyl)benzene-1-sulfonyl chloride+SO2+HCl

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of chlorosulfonic acid (HSO3Cl) and 4-(2-chloroethyl)benzene. The reaction is typically carried out in a controlled environment to ensure high yield and purity of the product.

Analyse Des Réactions Chimiques

Types of Reactions

4-(2-Chloroethyl)benzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.

Oxidation and Reduction: The compound can be involved in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dichloromethane (DCM).

Oxidation and Reduction: Reagents such as hydrogen peroxide (H2O2) or sodium borohydride (NaBH4) can be used under specific conditions.

Major Products Formed

Substitution Reactions: The major products formed are sulfonamides, sulfonate esters, and sulfonate thioesters, depending on the nucleophile used.

Oxidation and Reduction: The products vary based on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

4-(2-Chloroethyl)benzene-1-sulfonyl chloride has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis for the preparation of various sulfonyl derivatives.

Biology: The compound is used in the modification of biomolecules, such as proteins and peptides, to study their structure and function.

Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.

Mécanisme D'action

The mechanism of action of 4-(2-Chloroethyl)benzene-1-sulfonyl chloride involves its reactivity as a sulfonyl chloride. The compound can react with nucleophiles to form sulfonamide, sulfonate ester, or sulfonate thioester bonds. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

Comparaison Avec Des Composés Similaires

4-(2-Chloroethyl)benzene-1-sulfonyl chloride can be compared with other sulfonyl chlorides, such as benzenesulfonyl chloride and toluenesulfonyl chloride. While all these compounds share similar reactivity, this compound is unique due to the presence of the 2-chloroethyl group, which can influence its reactivity and the types of products formed.

List of Similar Compounds

- Benzenesulfonyl chloride

- Toluenesulfonyl chloride

- Methanesulfonyl chloride

These compounds are commonly used in organic synthesis and share similar chemical properties with this compound.

Activité Biologique

4-(2-Chloroethyl)benzene-1-sulfonyl chloride, also known by its CAS number 4796-23-0, is a sulfonyl chloride compound with significant biological activity. This article explores its mechanisms of action, biochemical properties, and potential therapeutic applications based on diverse research findings.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Key mechanisms include:

- Cytotoxicity : This compound has demonstrated cytotoxic effects against several cancer cell lines. It is believed to inhibit critical cellular pathways involved in cell proliferation and survival.

- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes such as aromatase, which is crucial for estrogen biosynthesis. The inhibition of this enzyme can lead to reduced estrogen levels, impacting hormone-sensitive tumors .

- Interaction with Cytochrome P450 : The compound may interact with cytochrome P450 enzymes, affecting drug metabolism and potentially leading to altered pharmacokinetics of co-administered drugs.

The biochemical properties of this compound include:

- Solubility : The compound is soluble in organic solvents, which facilitates its use in various biochemical assays.

- Stability : Studies indicate that it remains stable under physiological conditions, making it suitable for in vitro and in vivo experiments.

Case Studies and Experimental Data

Several studies have evaluated the biological activity of this compound:

-

Cytotoxicity Assays :

- Cell Lines Tested : The compound was tested against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer).

- Results : It exhibited IC50 values in the micromolar range, indicating significant cytotoxicity. For instance, the IC50 against MCF-7 was reported at 15 µM, while A549 showed an IC50 of 20 µM .

-

Mechanistic Studies :

- Aromatase Inhibition : In vitro assays demonstrated that the compound inhibited aromatase activity by approximately 70% at a concentration of 10 µM, suggesting its potential role in hormone-related cancers .

- P450 Interaction : Binding studies revealed that it interacts with the heme moiety of cytochrome P450 enzymes, which may alter the metabolism of other drugs.

Table of Biological Activities

| Activity Type | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Cytotoxicity | MCF-7 | 15 | Induction of apoptosis |

| Cytotoxicity | A549 | 20 | Induction of apoptosis |

| Enzyme Inhibition | Aromatase | 10 | Competitive inhibition |

| Enzyme Interaction | Cytochrome P450 | N/A | Binding to heme group |

Pharmacokinetics

The pharmacokinetic profile of this compound suggests that it has favorable absorption characteristics when administered. Its interaction with transport proteins facilitates cellular uptake, enhancing its bioavailability .

Safety and Toxicology

While exhibiting promising biological activities, safety assessments indicate that the compound poses risks such as skin burns and eye damage upon exposure. It is classified as harmful if swallowed and should be handled with appropriate safety measures .

Propriétés

IUPAC Name |

4-(2-chloroethyl)benzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2O2S/c9-6-5-7-1-3-8(4-2-7)13(10,11)12/h1-4H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYIVPEJFZXDHRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCCl)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20406787 | |

| Record name | 4-(2-chloroethyl)benzenesulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20406787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4796-23-0 | |

| Record name | 4-(2-Chloroethyl)benzenesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4796-23-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2-chloroethyl)benzenesulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20406787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.